![molecular formula C16H21N3O3S2 B6435914 N-{[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549005-49-2](/img/structure/B6435914.png)
N-{[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
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Description
Scientific Research Applications
Synthetic and Medicinal Chemistry
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
Antibacterial Applications
Benzothiazole derivatives have shown potential as antibacterial agents . They have been found to inhibit various bacterial enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Anti-Tumor Drugs Development
Metal Chelation
Benzothiazole derivatives can be used as ligands for chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .
Antioxidant Activity
Benzothiazole derivatives have shown antioxidant activity , which could be beneficial in the treatment of diseases caused by oxidative stress.
Anti-Inflammatory Activity
Benzothiazole derivatives have demonstrated anti-inflammatory activity , which could be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-18(24(20,21)13-4-5-13)8-11-9-19(10-11)16-17-14-7-12(22-2)3-6-15(14)23-16/h3,6-7,11,13H,4-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNJEECHSLUJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC3=C(S2)C=CC(=C3)OC)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
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